2,3-Dibromopropyl ether
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Overview
Description
2,3-Dibromopropyl ether is a brominated organic compound primarily used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and electronic devices. The compound is characterized by its two bromine atoms attached to a propyl ether backbone, which contributes to its flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl ether typically involves the reaction of tetrabromobisphenol A with propenyl chloride and bromine. The process includes etherification, bromination, and crystallization steps. The reaction is carried out in the presence of a solvent, such as chloroform, and a catalyst, like aluminum bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The process includes the use of advanced equipment for mixing, heating, and crystallization. The final product is often obtained as a white crystalline solid with a high melting point and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Cleavage Reactions: The ether bond can be cleaved using strong acids, leading to the formation of smaller molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Can yield various substituted ethers.
Oxidation Reactions: May produce aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Can result in the formation of alcohols or alkanes.
Scientific Research Applications
2,3-Dibromopropyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular structures and functions, particularly in toxicology research.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction .
Mechanism of Action
The primary mechanism by which 2,3-dibromopropyl ether exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. Additionally, the compound can form a protective char layer on the surface of materials, further preventing ignition .
Comparison with Similar Compounds
Tetrabromobisphenol A bis(allyl ether): Another brominated flame retardant with similar applications.
Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar industrial applications but with different chemical properties.
Tetrabromobisphenol S bis(2,3-dibromopropyl ether): A derivative with comparable flame-retardant properties .
Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance of high flame-retardant efficiency and stability. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of flames .
Biological Activity
2,3-Dibromopropyl ether, often referred to in studies related to its derivatives such as Tetrabromobisphenol A bis(2,3-dibromopropyl) ether (TBBPA-BDBPE), is a brominated flame retardant (BFR) that has garnered attention due to its widespread use and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicity, bioavailability, and environmental impact based on diverse research findings.
- Chemical Formula : C₃H₆Br₂O
- Molecular Weight : 201.89 g/mol
- CAS Number : 21850-44-2
Toxicity Studies
Research indicates that this compound exhibits significant toxicity in various biological systems. Notably, studies have shown its potential endocrine-disrupting properties:
- Endocrine Disruption : TBBPA-BDBPE has been found to bind with transthyretin (TTR) and sulfotransferase enzymes, which are crucial for hormone metabolism. This binding can disrupt normal hormonal functions, leading to various health issues .
- Acute Toxicity : In a study involving oral administration to Fischer 344 rats at a dose of 2 mg/kg, the compound demonstrated poor absorption from the gastrointestinal tract with an oral bioavailability of only 2.2% .
Dermal Absorption Studies
The dermal absorption of TBBPA-BDBPE has been extensively studied:
- In Vivo and Ex Vivo Studies : Research showed that in vivo absorption through rat skin was approximately 26%, while ex vivo human skin absorption was about 53% . These figures suggest a significant potential for dermal exposure in humans.
Study Type | Species | Absorption (%) | Penetration (%) |
---|---|---|---|
In Vivo | Rat | 26 | 1 |
Ex Vivo | Rat | 23 | 0.3 |
Ex Vivo | Human | 53 | 0.2 |
Environmental Impact
The environmental fate of this compound is concerning due to its persistence and bioaccumulation potential:
- Environmental Concentrations : Studies have detected TBBPA derivatives in soil and sediment samples near manufacturing sites, with concentrations ranging from below detection limits up to several hundred ng/g .
- Bioaccumulation : The compound's lipophilicity suggests a high likelihood of bioaccumulation in aquatic organisms and terrestrial wildlife, raising concerns about its long-term ecological impact .
Case Study 1: Wildlife Exposure
A study conducted on herring gulls from multiple North American Great Lakes locations found traces of TBBPA-BDBPE in eggs and feces. This indicates that the compound may enter the food chain and affect wildlife health .
Case Study 2: Human Exposure Assessment
Research assessing human exposure through environmental monitoring reported detectable levels of TBBPA derivatives in blood serum and adipose tissue samples from populations living near industrial sites. This raises questions about chronic exposure risks for local communities .
Properties
CAS No. |
59261-06-2 |
---|---|
Molecular Formula |
C6H10Br4O |
Molecular Weight |
417.76 g/mol |
IUPAC Name |
1,2-dibromo-3-(2,3-dibromopropoxy)propane |
InChI |
InChI=1S/C6H10Br4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 |
InChI Key |
YUAPUIKGYCAHGM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
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